molecular formula C19H26N2O4 B1384551 3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester CAS No. 1642844-75-4

3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester

Cat. No.: B1384551
CAS No.: 1642844-75-4
M. Wt: 346.4 g/mol
InChI Key: LCCROIKPQVESOH-UHFFFAOYSA-N
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Description

Historical Development of Bicyclic Nitrogen-Containing Heterocycles

The development of bicyclic nitrogen-containing heterocycles has evolved substantially since the early exploration of heterocyclic chemistry in the 1800s, paralleling advances in organic chemistry methodology. The recognition that more than 85% of all biologically active compounds are heterocycles or comprise a heterocycle has driven intensive research into these structural motifs. Historically, the study of bicyclic heterocycles emerged from observations of naturally occurring compounds, particularly alkaloids that contained these distinctive ring systems.

The advancement of transition-metal-catalyzed synthesis has been particularly transformative for bicyclic heterocycle construction. Rhodium(III)-catalyzed carbon-hydrogen functionalization has emerged as a powerful approach for assembling bicyclic heterocycles with ring-junction nitrogens. These developments have enabled convergent synthesis strategies that were previously inaccessible through traditional synthetic approaches. The evolution from simple cyclization reactions to sophisticated metal-catalyzed annulation processes has dramatically expanded the accessibility of complex bicyclic nitrogen heterocycles.

Statistical analysis of United States Food and Drug Administration approved drugs reveals a remarkable trend toward increased incorporation of nitrogen heterocycles, with 82% of small-molecule drugs approved from January 2013 to December 2023 containing at least one nitrogen heterocycle, compared to 59% from preceding decades. This dramatic increase reflects both the enhanced understanding of structure-activity relationships and the development of more efficient synthetic methodologies for accessing these privileged structures.

Classification and Nomenclature of Diazabicyclo Compounds

Bicyclic molecules are systematically described using International Union of Pure and Applied Chemistry nomenclature, where the root compound name depends on the total number of atoms in all rings combined. The nomenclature system for bicyclic compounds follows specific conventions where numbering begins at one bridgehead atom and proceeds along the longest carbon chain to the next bridgehead atom, then continues along subsequent paths in order of decreasing length.

For diazabicyclo compounds, the prefix "bicyclo" is employed for fused and bridged bicyclic structures, while "spiro" designates spirocyclic arrangements. The bracketed numerals following the prefix indicate the number of carbon atoms between bridgehead positions, arranged in descending order and separated by periods. In the case of 3,8-diazabicyclo[3.2.1]octane, the notation [3.2.1] indicates three carbon atoms in the longest bridge, two carbons in the next longest bridge, and one carbon in the shortest bridge between the nitrogen-containing bridgehead positions.

Diazabicyclic systems can be further categorized based on the relative positions of the nitrogen atoms within the bicyclic framework. The 3,8-diazabicyclo[3.2.1]octane system represents a specific architectural arrangement where nitrogen atoms occupy positions 3 and 8 of the octane framework, creating a bridged bicyclic structure with distinct stereochemical and electronic properties. This particular arrangement results in a conformationally restricted scaffold that has found extensive application in medicinal chemistry research.

The systematic naming of substituted derivatives follows established protocols where functional groups are identified by their positions on the bicyclic core. For 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid derivatives, the dicarboxylic acid designation indicates carboxyl functionalities at both nitrogen positions, while ester specifications identify the protecting groups employed at each site.

Significance of 3,8-Diazabicyclo[3.2.1]octane Scaffold in Chemical Research

The 3,8-diazabicyclo[3.2.1]octane scaffold has emerged as a privileged structure in chemical research due to its unique combination of conformational rigidity and functional group tolerance. This bicyclic system serves as a conformationally restricted analog of piperazine, incorporating an internal ethylene bridge that significantly constrains molecular flexibility. The resulting three-dimensional architecture provides enhanced selectivity in biological systems and improved pharmacological properties compared to more flexible analogs.

Research has demonstrated that 3,8-disubstituted derivatives of this scaffold exhibit high affinity and selectivity for delta-opioid receptors, with attendant potent analgesic activity. The conformational restriction imposed by the bicyclic framework appears to be crucial for achieving optimal receptor binding, as it pre-organizes the molecule in a bioactive conformation. This principle has been extended to other therapeutic targets, including G-protein coupled receptor 119 agonists, where the rigid scaffold provides a foundation for structure-activity relationship optimization.

The synthetic accessibility of the 3,8-diazabicyclo[3.2.1]octane core has been significantly enhanced through the development of efficient multi-step synthetic routes. Contemporary approaches employ strategic ring-closure reactions under alkaline conditions, followed by controlled hydrolysis and subsequent cyclization processes to construct the bicyclic framework. These methodologies have enabled the preparation of diverse derivatives with various substitution patterns and functional group arrangements.

Advanced synthetic strategies have incorporated enzymatic methods and one-pot reaction sequences to streamline the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives. The development of scalable synthetic routes has been particularly important for enabling structure-activity relationship studies and advancing promising compounds toward clinical evaluation. The ability to introduce diverse functional groups at multiple positions on the scaffold has facilitated extensive exploration of this chemical space.

Overview of Key Diazabicyclo[3.2.1]octane Derivatives

The diversity of 3,8-diazabicyclo[3.2.1]octane derivatives reflects the versatility of this scaffold for accommodating various functional groups and substitution patterns. Carboxylate-protected derivatives represent a particularly important class, as they enable selective functionalization and subsequent deprotection strategies. The tert-butyl carboxylate derivatives have found widespread application as synthetic intermediates due to the stability of the tert-butyl protecting group under basic conditions and its facile removal under acidic conditions.

Benzyl-substituted derivatives have been extensively studied for their potential as G-protein coupled receptor 119 agonists. The benzyl group provides favorable lipophilic interactions while maintaining reasonable synthetic accessibility through nucleophilic substitution reactions. These compounds have demonstrated markedly different pharmacological profiles between mouse and human receptor systems, highlighting the importance of species-specific optimization in drug development programs.

The following table summarizes key structural features and properties of important 3,8-diazabicyclo[3.2.1]octane derivatives:

Compound Type Structural Features Primary Applications Key Properties
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate Single carboxylate protection Synthetic intermediate High stability, selective deprotection
3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives Benzyl substitution at position 3 G-protein coupled receptor 119 agonists Species-specific pharmacology
3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylate esters Dual carboxylate protection Advanced synthetic intermediates Orthogonal protecting groups
Unprotected 3,8-diazabicyclo[3.2.1]octane Free amine functionalities Delta-opioid receptor ligands High receptor affinity and selectivity

The synthetic preparation of these derivatives typically involves multi-step sequences that begin with readily available starting materials such as adipic acid derivatives. The key transformation involves strategic cyclization reactions that establish the bicyclic framework while introducing the desired substitution pattern. Advanced synthetic routes have incorporated palladium-catalyzed debenzylation reactions and selective ester hydrolysis to enable orthogonal protecting group strategies.

Recent developments in synthetic methodology have focused on improving the overall efficiency and scalability of these transformations. One-pot reaction sequences that combine reduction, protection, and debenzylation steps have demonstrated particular promise for streamlining the synthesis of complex derivatives. These advances have enabled the preparation of 3,8-diazabicyclo[3.2.1]octane derivatives with high purity and excellent yields, facilitating their evaluation in various research applications.

The compound 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester exemplifies the sophisticated protecting group strategies that have been developed for this scaffold. The combination of tert-butyl and benzyl ester functionalities provides orthogonal reactivity, enabling selective deprotection and further functionalization at either nitrogen center. This level of synthetic control has been essential for advancing structure-activity relationship studies and exploring the full potential of this privileged bicyclic framework.

Properties

IUPAC Name

8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-11-15-9-10-16(12-20)21(15)18(23)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCROIKPQVESOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)N2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601115967
Record name 3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1642844-75-4
Record name 3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1642844-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester

  • 3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (0.5 g, 2.4 mmol), Benzyl bromide (0.31 mL, 2.6 mmol) and triethylamine (0.5 ml, 3.6 mmol) are sequentially added to a 100 mL single-mouth bottle.
  • Dissolve in acetonitrile (20 mL), and raise the temperature gradually to 50 °C for 5 hours under nitrogen protection.
  • Cool the reaction solution to room temperature and pour it into tap water.
  • Perform ethyl acetate extraction (60 mL × 3), and reuse the organic phase with tap water.
  • Wash the mixture with brine and dry over anhydrous sodium sulfate.
  • Filter and evaporate to dryness to give a crude product.
  • Purify by column chromatography (petroleum ether / ethyl acetate (v / v) = 40/1-20/1) to obtain the title compound as a white solid (0.68g, 90% yield).

Preparation of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate

  • A solution of the product of Example 23A (0.62 g. 0.12 mmol) in EtOH (10 mL) was stirred with Pd/C (Aldrich, 60 mg, 10 wt %) under 1 atmosphere of \$$ H_2 \$$ (balloon) for 18 h.
  • The mixture was filtered, concentrated and purified by column chromatography (\$$ SiO2 \$$, 1% \$$ NH4OH \$$: 9% \$$ CH3OH \$$: 90% \$$ CH2Cl_2 \$$) to provide the title compound (0.44 g, 100% yield).
  • MS (DCl/\$$ NH_3 \$$) m/z 213 (M+H) +.

[Preparation of 3-Cyano-3-hydroxy-8-(2,2,2- trifluoroethyl)-8-azabicyclo3.2. ljoctane

  • A split-neck jacketed reactor was equipped with a stirrer bar, thermometer, hypochlorite scrubber and pressure equalized dropping funnel.
  • To this was charged 8-(2,2,2- trifluoroethyl)-8-azabicyclo[3.2.1joctan-3-one (3.04g, 14.5mmol) and butyl acetate (7ml).
  • The reaction mixture was agitated and cooled to 0°C (recirculating glycol), then ground sodium cyanide (1.07g, 21.7mmol) was added via a powder funnel.
  • Hydrochloric acid (5M, 4.0ml, 20.3mmol) was added to the reaction mixture via a dropping funnel over 5 minutes, after which the reaction mixture was stirred for 24 hours.

Chemical Reactions Analysis

3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The compound exhibits potential as a scaffold in drug design due to its unique bicyclic structure. Research indicates that derivatives of diazabicyclo compounds can serve as effective inhibitors in various biological pathways:

  • Case Study : A study highlighted the synthesis of derivatives based on the diazabicyclo framework that showed significant inhibitory activity against specific enzymes related to cancer progression .

2. Neuropharmacology

The bicyclic structure of this compound allows for interactions with neurotransmitter systems, making it a candidate for neuropharmacological applications:

  • Example : Compounds derived from this structure have been investigated for their effects on neurotransmitter release and receptor modulation, indicating potential use in treating neurological disorders .

Material Science

1. Polymer Chemistry

The ester functionality in the compound allows it to be utilized in the synthesis of novel polymers with enhanced properties:

  • Application : Researchers have explored the use of this compound in creating polymeric materials that exhibit improved thermal stability and mechanical strength compared to conventional polymers.

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is also being investigated for use in coatings and adhesives:

  • Data Table: Properties Comparison
PropertyConventional PolymersDiazabicyclo-Based Polymers
Thermal StabilityModerateHigh
Mechanical StrengthLowImproved
Adhesion StrengthModerateEnhanced

Mechanism of Action

The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester involves its interaction with molecular targets such as enzymes or receptors. The diazabicyclo octane core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to changes in enzyme activity or receptor signaling, which are crucial for its effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with tert-Butyl and Benzyl Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number References
Target Compound : 3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(tert-butyl) 8-(benzyl) ester C₁₃H₂₁NO₄ 255.31 tert-butyl (C3), benzyl (C8) 1222996-05-5
3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, tert-butyl ester C₁₁H₂₀N₂O₂ 212.29 tert-butyl (C8) 149771-44-8
8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-benzyl ester (3-exo) C₁₃H₁₅NO₄ 249.27 benzyl (C8) 1890353-78-2
N-CBZ-8-azabicyclo[3.2.1]octane-3-carboxylic acid C₁₆H₁₉NO₄ 289.33 benzyloxycarbonyl (C8) 1159822-23-7

Key Observations :

  • The tert-butyl group enhances steric bulk and metabolic stability compared to smaller substituents (e.g., methyl or acetyl) .
  • Replacing the benzyl group with a phenylmethyloxycarbonyl (CBZ) group introduces hydrogen-bonding capacity, altering solubility and receptor interactions .
Substituent-Driven Pharmacological Effects
  • Analgesic Activity : Derivatives of 3,8-diazabicyclo[3.2.1]octane with hydroxy and carbamate substituents (e.g., 3-hydroxy-3-methylbutyl derivatives) show moderate analgesic effects in rodent models . The tert-butyl/benzyl combination in the target compound may amplify this activity by balancing lipophilicity and metabolic resistance.
  • Antiviral Potential: Diazabicyclo analogs of maraviroc (a CCR5 antagonist) with isobutyramido and carboxylate esters demonstrate antiviral activity against HIV-1 . The tert-butyl/benzyl ester motif could optimize binding to viral entry receptors.
Physicochemical Properties
Property Target Compound 3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, tert-butyl ester 8-Benzyl ester (3-exo)
LogP (Predicted) ~2.8 (high lipophilicity) ~1.5 ~2.3
Water Solubility Poor (<1 mg/mL) Moderate (~10 mg/mL) Poor (~0.5 mg/mL)
Stereochemical Impact (3-endo) configuration enhances conformational rigidity Racemic mixtures reduce selectivity (3-exo) may alter binding

Thermal Stability : The tert-butyl group increases thermal stability (decomposition >200°C) compared to acetyl or methyl esters .

Biological Activity

3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H24N2O4
  • Molecular Weight : 344.41 g/mol
  • CAS Number : Not explicitly available in the search results but related compounds have CAS numbers indicating a similar structure.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The bicyclic structure allows for specific binding to enzymes and receptors involved in several physiological pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that related bicyclic compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-κB. This suggests potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenging free radicals; protecting against oxidative stress
Anti-inflammatoryInhibition of cytokine production and NF-κB signaling
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various bicyclic compounds, including derivatives of 3,8-Diazabicyclo[3.2.1]octane. Results demonstrated a significant reduction in lipid peroxidation markers in vitro, suggesting potential protective effects against cellular damage.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving murine models, a related compound was shown to significantly reduce inflammation markers in response to lipopolysaccharide (LPS) challenge. This study highlighted the compound's ability to inhibit NF-κB activation, leading to decreased expression of pro-inflammatory cytokines.

Q & A

Q. What are the established synthetic routes for preparing this compound and its derivatives?

The synthesis typically involves sequential esterification of the bicyclo[3.2.1]octane dicarboxylic acid core. The tert-butyl ester is introduced first via acid-catalyzed reaction with tert-butanol, followed by benzyl esterification using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Protecting group strategies, such as Boc (tert-butoxycarbonyl) for amines, are critical to avoid side reactions . For example, alkylation of the bicyclic scaffold with substituted benzyl halides (e.g., 3-fluorobenzyl bromide) is performed under anhydrous conditions to ensure regioselectivity .

Q. Which analytical techniques are recommended for structural and stereochemical characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and ester group incorporation. For example, tert-butyl protons resonate as a singlet at ~1.4 ppm, while benzyl methylene protons appear as a singlet near 4.5 ppm .
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., m/z 404 for fluorobenzyl derivatives) and fragmentation patterns .
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H and isopropanol/hexane mobile phases to assess stereochemical purity .

Q. What safety protocols are essential during synthesis and handling?

Reactive intermediates (e.g., benzyl halides) require inert atmosphere handling (N₂/Ar) and PPE (gloves, goggles). Inhalation risks necessitate fume hood use, while skin contact mitigation involves immediate washing with soap/water. First-aid measures for eye exposure include 15-minute rinsing with water .

Advanced Research Questions

Q. How can SAR studies elucidate the role of tert-butyl and benzyl ester groups in bioactivity?

  • Substituent Variation : Synthesize analogs with alternative esters (e.g., ethyl, methyl, or allyl) and compare binding affinity in receptor assays (e.g., dopamine reuptake inhibition) .
  • Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions between the tert-butyl group and hydrophobic enzyme pockets, validating via IC₅₀ assays .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using QSAR models to prioritize synthetic targets .

Q. How can contradictory bioactivity data across derivatives be resolved?

  • Assay Standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.8) and incubation time, which affect ester hydrolysis rates and apparent activity .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., free dicarboxylic acid) that may antagonize parent compound effects .
  • Batch Analysis : Compare purity (HPLC >98%) and residual solvent levels (GC-MS) between studies to rule out confounding factors .

Q. What strategies improve aqueous solubility for pharmacological testing?

  • Prodrug Design : Replace tert-butyl with PEG-linked esters to enhance hydrophilicity while maintaining metabolic stability .
  • Co-solvent Systems : Use cyclodextrin complexes or DMSO/PBS mixtures (≤0.1% DMSO) to solubilize the compound without inducing cytotoxicity .
  • Salt Formation : Synthesize sodium or hydrochloride salts of the free acid post-ester hydrolysis for in vivo studies .

Q. How is enzyme selectivity validated against structurally similar off-targets?

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3^3H-cocaine) in displacement studies with recombinant receptors (e.g., DAT, SERT) to measure Ki values .
  • Kinetic Analysis : Determine kₐₜ/Kₘ ratios for target vs. off-target enzymes (e.g., monoamine oxidases) to assess specificity .
  • Crystallography : Resolve co-crystal structures with the target enzyme (e.g., dopamine transporter) to identify critical binding interactions .

Q. What challenges arise in scaling synthesis while preserving stereochemical integrity?

  • Catalytic Asymmetry : Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps to maintain enantiomeric excess (>99%) during large-scale reactions .
  • Process Optimization : Use flow chemistry to control exothermic reactions (e.g., esterifications) and minimize racemization .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate stereochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester
Reactant of Route 2
Reactant of Route 2
3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester

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